Sulbactam benzathine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulbactam benzathine is a compound that combines sulbactam, a beta-lactamase inhibitor, with benzathine, a stabilizing agent. Sulbactam is a derivative of the basic penicillin nucleus and is primarily used to inhibit beta-lactamase enzymes produced by bacteria, which can destroy beta-lactam antibiotics. This combination enhances the efficacy of beta-lactam antibiotics by preventing their degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sulbactam umfasst mehrere Schritte:

Diazotierung und Bromierung: 6-Amino-penicillansäure wird mit Brom, Natriumnitrit und Schwefelsäure als Lösungsmitteln Diazotierungs- und Bromierungsreaktionen unterzogen.

Oxidation: Das Zwischenprodukt wird dann mit Kaliumpermanganat und Schwefelsäure oxidiert.

Industrielle Produktionsmethoden: Die industrielle Produktion von Sulbactam Benzathin erfolgt in der Regel durch großtechnische Synthese unter Verwendung der oben genannten Schritte, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher chromatographischer Techniken sorgt für die Trennung und Reinigung des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sulbactam Benzathin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sulbactam kann zu Sulfon-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Sulbactam wieder in seine Vorläuferformen umwandeln.

Substitution: Sulbactam kann Substitutionsreaktionen eingehen, insbesondere am Beta-Lactam-Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat und Schwefelsäure.

Reduktion: Hydrierung unter Verwendung von Strontium-Pulver.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Sulfon-Derivate.

Reduktion: Vorläuferformen von Sulbactam.

Substitution: Verschiedene substituierte Beta-Lactam-Derivate.

Wissenschaftliche Forschungsanwendungen

Treatment of Infections

Sulbactam benzathine is primarily indicated for:

- Skin and Soft Tissue Infections : Effective in treating infections caused by susceptible strains of bacteria.

- Intra-abdominal Infections : Utilized in managing polymicrobial infections where beta-lactamase production is a concern.

- Gynecological Infections : Provides therapeutic options for infections in female reproductive systems .

Respiratory Infections

Recent studies have highlighted the use of sulbactam in treating hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) due to Acinetobacter baumannii. The combination therapy has shown comparable efficacy to other standard treatments .

Pharmacokinetics

Sulbactam is poorly absorbed when administered orally; therefore, it is typically given via intravenous or intramuscular routes. Peak serum concentrations are achieved rapidly after administration, allowing for effective therapeutic levels during treatment .

| Administration Route | Peak Serum Concentration (mcg/mL) | Time to Peak |

|---|---|---|

| Intravenous | 48-88 (2000 mg ampicillin + 1000 mg sulbactam) | 15 minutes |

| Intramuscular | 6-24 (1000 mg ampicillin + 500 mg sulbactam) | Varies |

Efficacy Against Acinetobacter baumannii

A systematic review indicated that sulbactam-based therapies may be equally effective as alternative treatments for Acinetobacter baumannii infections. However, the evidence base remains limited due to a lack of high-quality randomized controlled trials .

Adverse Reactions

A notable case study reported hemolytic anemia and reactive thrombocytosis in a patient treated with cefoperazone/sulbactam for lung infection. The adverse reaction was assessed using the Naranjo algorithm, suggesting a probable link between the drug and the hematological changes observed . This emphasizes the need for careful monitoring during treatment.

Wirkmechanismus

Sulbactam benzathine exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. Sulbactam binds to the active site of beta-lactamase, preventing it from hydrolyzing the antibiotic. This allows the antibiotic to remain effective against bacteria. The benzathine component stabilizes the compound, ensuring its prolonged action .

Vergleich Mit ähnlichen Verbindungen

Benzathine benzylpenicillin: Another beta-lactam antibiotic combined with benzathine for prolonged action.

Ampicillin-sulbactam: A combination of ampicillin and sulbactam used to treat various bacterial infections.

Cefoperazone-sulbactam: A combination of cefoperazone and sulbactam used for its broad-spectrum antibacterial activity.

Uniqueness: Sulbactam benzathine is unique due to its combination of sulbactam and benzathine, which provides both beta-lactamase inhibition and prolonged stability. This makes it particularly effective in treating infections caused by beta-lactamase-producing bacteria, offering a synergistic effect that enhances the efficacy of beta-lactam antibiotics .

Biologische Aktivität

Sulbactam benzathine is a compound that combines sulbactam, a beta-lactamase inhibitor, with benzathine, a stabilizing agent. This combination is primarily utilized to enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains. The biological activity of this compound is significant in clinical settings, particularly in treating infections caused by beta-lactamase-producing bacteria.

Sulbactam acts by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to the active site of these enzymes, sulbactam prevents the hydrolysis of antibiotics, thereby maintaining their antibacterial efficacy. The benzathine component stabilizes sulbactam, allowing for prolonged action in the body, which is crucial for effective treatment regimens .

Pharmacological Properties

- Antibacterial Spectrum :

- Synergistic Effects :

- Resistance Mechanisms :

Clinical Applications

This compound is primarily used in the treatment of various infections, particularly those caused by resistant organisms. Its applications include:

- Intramuscular Injections : The benzathine formulation allows for sustained release and prolonged antibacterial activity, making it suitable for conditions requiring long-term antibiotic therapy.

- Combination Therapy : It is often used in conjunction with other antibiotics to combat severe infections, particularly in cases involving multidrug-resistant bacteria.

Efficacy in Clinical Settings

A retrospective study evaluated the efficacy of sulbactam in treating infections caused by Acinetobacter baumannii. The results indicated a favorable clinical response rate of 59.6% within 14 days among patients treated with sulbactam-containing regimens. However, the overall mortality rate was noted at 36.5%, indicating that while effective, treatment outcomes can vary significantly based on patient condition and bacterial resistance profiles .

Comparative Studies

In comparative studies involving different antibiotic regimens for severe infections, sulbactam demonstrated lower rates of treatment failure compared to non-beta-lactamase-inhibiting antibiotics. This highlights its role in improving patient outcomes in settings where antibiotic resistance is prevalent .

Data Summary

| Parameter | This compound |

|---|---|

| Mechanism | Beta-lactamase inhibition |

| Intrinsic Activity Against | Acinetobacter baumannii |

| Combination Use | With ampicillin and others |

| Clinical Response Rate | 59.6% (14-day) |

| Mortality Rate | 36.5% |

Eigenschaften

CAS-Nummer |

83031-43-0 |

|---|---|

Molekularformel |

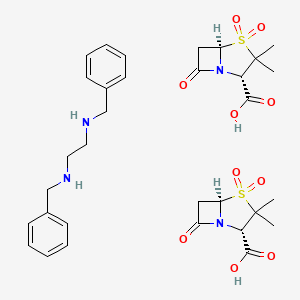

C32H42N4O10S2 |

Molekulargewicht |

706.8 g/mol |

IUPAC-Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2.2C8H11NO5S/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h1-10,17-18H,11-14H2;2*5-6H,3H2,1-2H3,(H,11,12)/t;2*5-,6+/m.11/s1 |

InChI-Schlüssel |

YSEPFTSCLHUBNH-HFKSPEPWSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Kanonische SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.